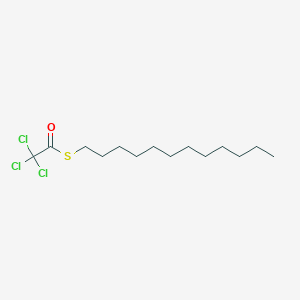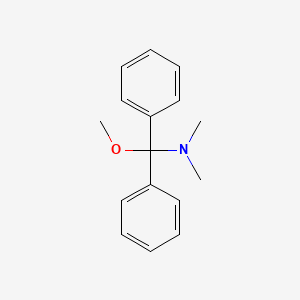
1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine is a chemical compound with a complex structure that includes methoxy, dimethyl, and diphenyl groups. This compound is known for its applications in various fields, including pharmaceuticals, crop protection, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine can be synthesized through several methods. One common approach involves the reaction of dimethylformamide dimethyl acetal with appropriate substrates under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, crop protection agents, and cosmetics.
Mechanism of Action
The mechanism of action of 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring methyl groups to other molecules. This activity is crucial in various biochemical processes and synthetic applications .
Comparison with Similar Compounds
- 1,1-Dimethoxy-N,N-dimethylmethanamine
- Dimethylformamide dimethyl acetal
- N,N-Dimethylformamide dimethyl acetal
Comparison: 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various chemical reactions .
Properties
CAS No. |
5350-98-1 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-methoxy-N,N-dimethyl-1,1-diphenylmethanamine |
InChI |
InChI=1S/C16H19NO/c1-17(2)16(18-3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
YFVGWALPSWXAHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


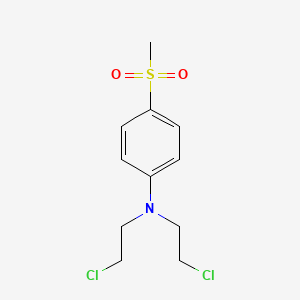
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
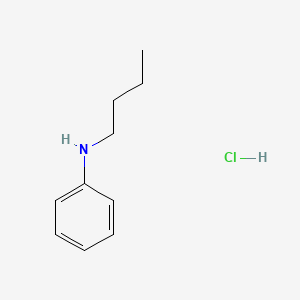
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)

![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
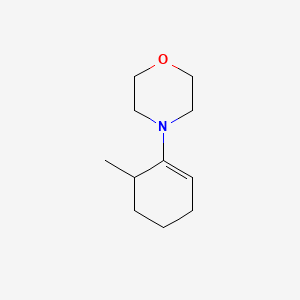
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)

